Kisspeptin-10, rat (TFA)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Kisspeptin-10, rat (TFA) is a potent peptide known for its role as a vasoconstrictor and inhibitor of angiogenesisThis compound has shown potential antioxidant properties and can reduce Methotrexate-induced reproductive toxicity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Kisspeptin-10, rat (TFA) is synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The amino acids are protected by specific groups to prevent unwanted side reactions. The synthesis is carried out under controlled conditions, typically involving the use of coupling reagents like HBTU or HATU and bases like DIPEA. After the peptide chain is fully assembled, it is cleaved from the resin and deprotected to yield the final product .

Industrial Production Methods: Industrial production of Kisspeptin-10, rat (TFA) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to enhance efficiency and reproducibility. The purification of the synthesized peptide is typically achieved through high-performance liquid chromatography (HPLC), ensuring high purity and quality .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Kisspeptin-10, Ratte (TFA) durchläuft während seiner Synthese in erster Linie die Peptidbindungsbildung. Es beteiligt sich unter normalen physiologischen Bedingungen typischerweise nicht an Oxidations-, Reduktions- oder Substitutionsreaktionen .

Häufige Reagenzien und Bedingungen:

Kupplungsreagenzien: HBTU, HATU

Basen: DIPEA

Abspaltungsreagenzien: TFA (Trifluoressigsäure)

Reinigung: HPLC

Hauptprodukte, die gebildet werden: Das Hauptprodukt, das gebildet wird, ist das Kisspeptin-10, Ratte (TFA)-Peptid selbst. Während der Synthese werden auch Zwischenprodukte mit geschützten Peptiden gebildet, die anschließend entschützt werden, um das Endprodukt zu erhalten .

Wissenschaftliche Forschungsanwendungen

Kisspeptin-10, Ratte (TFA) hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Medizin: Es hat potenzielle therapeutische Anwendungen bei der Behandlung von Fortpflanzungsstörungen und bestimmten Krebsarten aufgrund seiner Rolle bei der Hemmung der Angiogenese und der Reduzierung der Reproduktionstoxizität

Chemie: Es dient als Modellpeptid zur Untersuchung von Peptidsynthese- und Reinigungstechniken.

Industrie: Es wird bei der Entwicklung von Peptid-basierten Medikamenten und Therapeutika eingesetzt.

5. Wirkmechanismus

Kisspeptin-10, Ratte (TFA) übt seine Wirkung aus, indem es an den Kisspeptin-Rezeptor (KISS1 oder GPR54) bindet. Diese Bindung aktiviert eine Signalkaskade, die G-Proteine beinhaltet, die wiederum verschiedene nachgeschaltete Pfade modulieren. Diese Pfade umfassen die Regulation der Gonadotropin-Releasing-Hormon-Sekretion, die Hemmung der Angiogenese und die Modulation von Fortpflanzungsfunktionen . Das Peptid beeinflusst auch den Lipidstoffwechsel und die Glukoseaufnahme in Adipozyten .

Ähnliche Verbindungen:

Kisspeptin-54: Ein längeres Peptid mit ähnlichen biologischen Funktionen, jedoch unterschiedlicher Potenz und Stabilität.

Kisspeptin-14: Ein kürzeres Peptid mit ähnlichen Rezeptorbindungseigenschaften, aber reduzierter biologischer Aktivität.

Kisspeptin-13: Ein weiteres kürzeres Peptid mit vergleichbarer Rezeptoraffinität, aber unterschiedlichen funktionellen Ergebnissen

Einzigartigkeit: Kisspeptin-10, Ratte (TFA) ist einzigartig aufgrund seiner spezifischen Sequenz und hohen Potenz als Vasokonstriktor und Angiogenesehemmer. Seine Fähigkeit, die Methotrexat-induzierte Reproduktionstoxizität zu reduzieren, sowie seine potenziellen antioxidativen Eigenschaften unterscheiden es weiter von anderen Kisspeptin-Peptiden .

Wirkmechanismus

Kisspeptin-10, rat (TFA) exerts its effects by binding to the kisspeptin receptor (KISS1 or GPR54). This binding activates a signaling cascade involving G-proteins, which in turn modulate various downstream pathways. These pathways include the regulation of gonadotropin-releasing hormone secretion, inhibition of angiogenesis, and modulation of reproductive functions . The peptide also influences lipid metabolism and glucose uptake in adipocytes .

Vergleich Mit ähnlichen Verbindungen

Kisspeptin-54: A longer peptide with similar biological functions but different potency and stability.

Kisspeptin-14: A shorter peptide with similar receptor binding properties but reduced biological activity.

Kisspeptin-13: Another shorter peptide with comparable receptor affinity but distinct functional outcomes

Uniqueness: Kisspeptin-10, rat (TFA) is unique due to its specific sequence and high potency as a vasoconstrictor and angiogenesis inhibitor. Its ability to reduce Methotrexate-induced reproductive toxicity and potential antioxidant properties further distinguish it from other kisspeptin peptides .

Eigenschaften

IUPAC Name |

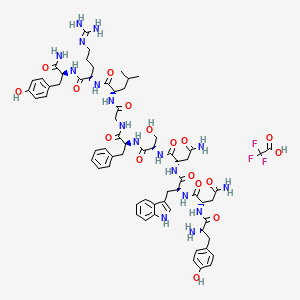

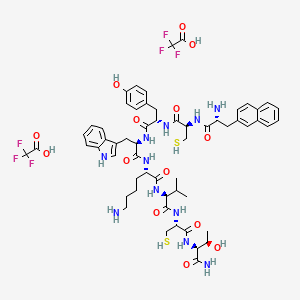

(2S)-N-[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]butanediamide;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C63H83N17O15.C2HF3O2/c1-33(2)23-45(58(91)74-43(13-8-22-70-63(68)69)57(90)75-44(54(67)87)25-36-16-20-39(83)21-17-36)73-53(86)31-72-56(89)46(26-34-9-4-3-5-10-34)77-62(95)50(32-81)80-61(94)49(29-52(66)85)79-59(92)47(27-37-30-71-42-12-7-6-11-40(37)42)78-60(93)48(28-51(65)84)76-55(88)41(64)24-35-14-18-38(82)19-15-35;3-2(4,5)1(6)7/h3-7,9-12,14-21,30,33,41,43-50,71,81-83H,8,13,22-29,31-32,64H2,1-2H3,(H2,65,84)(H2,66,85)(H2,67,87)(H,72,89)(H,73,86)(H,74,91)(H,75,90)(H,76,88)(H,77,95)(H,78,93)(H,79,92)(H,80,94)(H4,68,69,70);(H,6,7)/t41-,43-,44-,45-,46-,47-,48-,49-,50-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKCRYTJFHFFTIK-QDUZOICUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC(=O)N)NC(=O)C(CC5=CC=C(C=C5)O)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC5=CC=C(C=C5)O)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C65H84F3N17O17 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1432.5 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-[2-(2-azidoethoxy)ethoxy]ethyl]-2-methoxyethanamine](/img/structure/B8198229.png)

![N'-[1-(1-adamantyl)ethyl]ethane-1,2-diamine;hydrochloride](/img/structure/B8198238.png)

![2-[4-[4-(aminomethyl)-1-oxo-2H-phthalazin-6-yl]-2-methylpyrazol-3-yl]-3-fluoronaphthalene-1-carbonitrile;hydrochloride](/img/structure/B8198303.png)